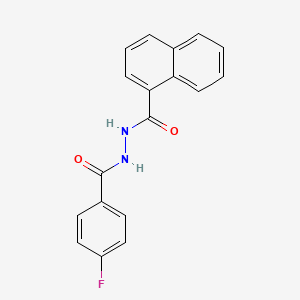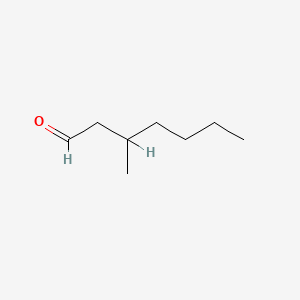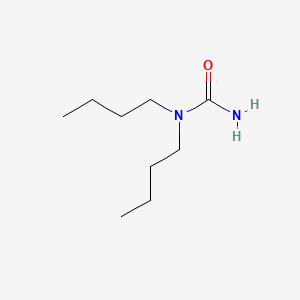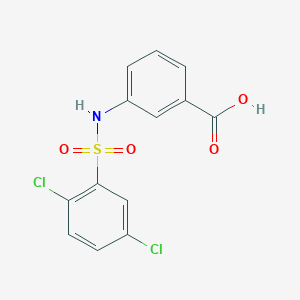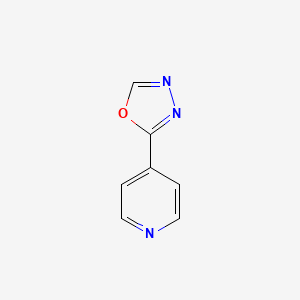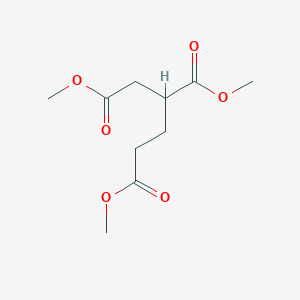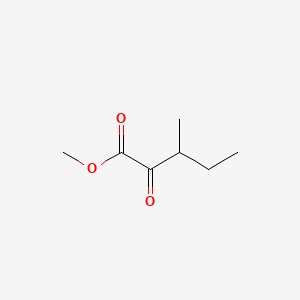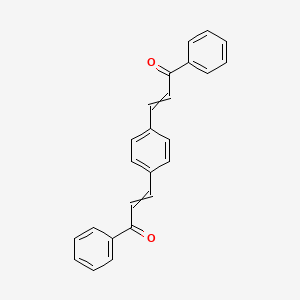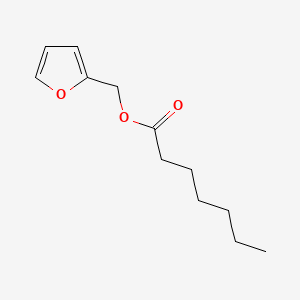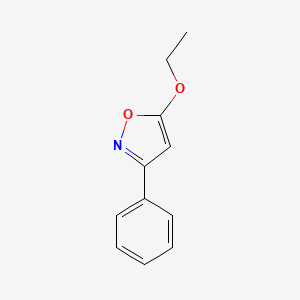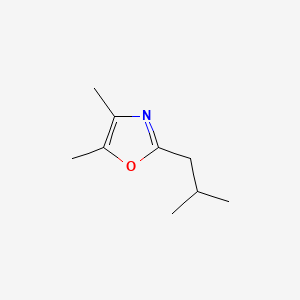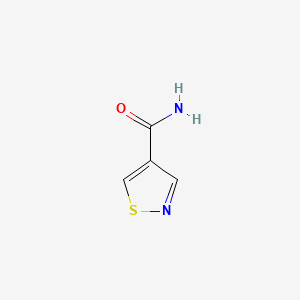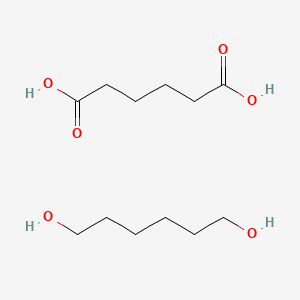
Poly(1 6-hexamethylene adipate) averag&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.
Métodos De Preparación
Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .
Análisis De Reacciones Químicas
Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of carboxylic acids and other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols and other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Aplicaciones Científicas De Investigación
Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and elastomers
Mecanismo De Acción
The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .
Comparación Con Compuestos Similares
Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:
Poly(ethylene adipate): Known for its biodegradability and used in similar applications.
Poly(1,4-butylene adipate): Offers similar flexibility and durability but with different mechanical properties.
Polycaprolactone diol: Used in the production of polyurethanes and known for its biodegradability
Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
25212-06-0 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
Clave InChI |
WPEOOEIAIFABQP-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
| 25212-06-0 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
